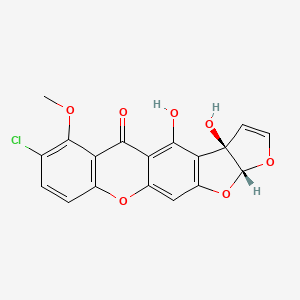
Austocystin G
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of austocystin G typically involves the cultivation of Aspergillus species under specific conditions that promote the production of this compound. The fungi are grown in a nutrient-rich medium, and the compound is extracted from the culture using organic solvents. The crude extract is then purified using chromatographic techniques to isolate this compound.
Industrial Production Methods: Industrial production of this compound follows a similar approach but on a larger scale. Fermentation tanks are used to cultivate the fungi, and advanced extraction and purification methods are employed to ensure high yield and purity of the compound. Optimization of growth conditions, such as temperature, pH, and nutrient composition, is crucial for maximizing production.
化学反応の分析
Types of Reactions: Austocystin G undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to study its chemical properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium cyanide.
Major Products: The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms of the compound.
科学的研究の応用
Austocystin G has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: this compound is used as a model compound to study the chemical behavior of natural products and to develop new synthetic methodologies.
Biology: In biological research, this compound is employed to investigate its effects on cellular processes, such as cell cycle regulation and apoptosis.
Medicine: The compound has shown promise as an anticancer agent, with studies demonstrating its ability to inhibit the growth of various cancer cell lines. It is also being explored for its potential use in treating fungal infections.
Industry: this compound is used in the development of new pharmaceuticals and as a lead compound for drug discovery programs.
作用機序
The mechanism of action of austocystin G involves its interaction with cellular targets, leading to the disruption of critical biological processes. One of the primary targets is the DNA of cancer cells, where this compound induces DNA damage, leading to cell death. This process is mediated by the activation of cytochrome P450 enzymes, particularly CYP2J2, which oxidize the compound and enhance its cytotoxic effects .
類似化合物との比較
Austocystin G is part of a broader family of austocystins, which includes compounds such as austocystin D, austocystin P, and austocystin Q . These compounds share similar structural features but differ in their specific functional groups and biological activities.
Austocystin D: Known for its potent anticancer activity, particularly against colon carcinoma cells.
Austocystin P and Q: Recently discovered analogs with unique structural modifications that may offer new therapeutic potentials.
This compound stands out due to its specific interactions with cytochrome P450 enzymes, which enhance its cytotoxicity and make it a promising candidate for further drug development.
特性
CAS番号 |
58775-49-8 |
|---|---|
分子式 |
C18H11ClO7 |
分子量 |
374.7 g/mol |
IUPAC名 |
(4R,8R)-17-chloro-2,4-dihydroxy-18-methoxy-7,9,13-trioxapentacyclo[10.8.0.03,10.04,8.014,19]icosa-1,3(10),5,11,14(19),15,17-heptaen-20-one |
InChI |
InChI=1S/C18H11ClO7/c1-23-16-7(19)2-3-8-12(16)14(20)11-9(25-8)6-10-13(15(11)21)18(22)4-5-24-17(18)26-10/h2-6,17,21-22H,1H3/t17-,18-/m1/s1 |
InChIキー |
SHQCFFLCIPXBLN-QZTJIDSGSA-N |
異性体SMILES |
COC1=C(C=CC2=C1C(=O)C3=C(C4=C(C=C3O2)O[C@@H]5[C@]4(C=CO5)O)O)Cl |
正規SMILES |
COC1=C(C=CC2=C1C(=O)C3=C(C4=C(C=C3O2)OC5C4(C=CO5)O)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,11,13-trimethyl-5-(2-piperazin-1-ylethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one;dihydrochloride](/img/structure/B15184926.png)
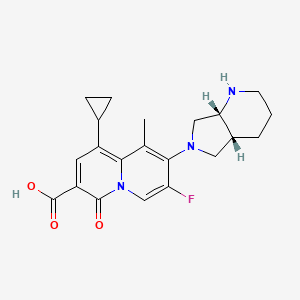
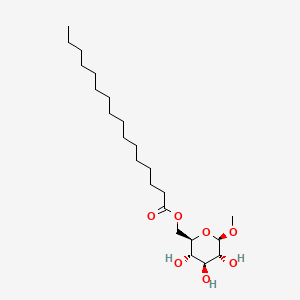

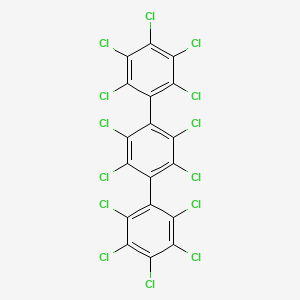
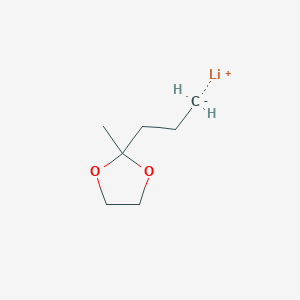
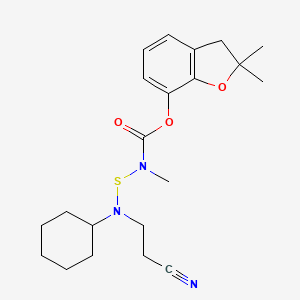

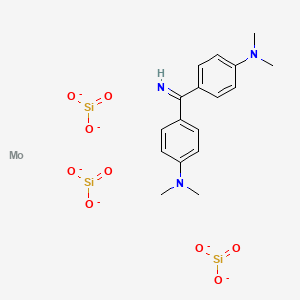
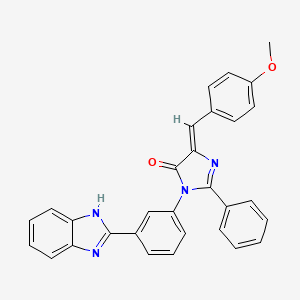

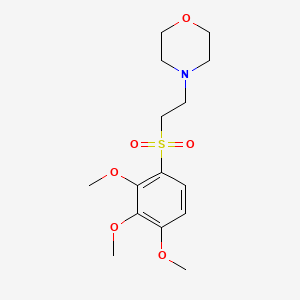
![(11S)-6-chloro-10-(2-cyclopropylethyl)-11-methyl-1,3,10-triazatricyclo[6.4.1.04,13]trideca-4,6,8(13)-triene-2-thione](/img/structure/B15185002.png)

